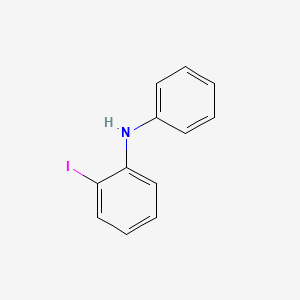

2-Iodo-N-phenylaniline

Descripción general

Descripción

2-Iodo-N-phenylaniline is a pharmaceutical compound belonging to the class of amines. It is primarily used in organic synthesis, particularly in coupling reactions with aryl halides and arylboronic acids. This compound is known for its versatility in forming various aromatic compounds, making it valuable in both research and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Iodo-N-phenylaniline can be synthesized through several methods. One common approach involves the decarboxylative iodination of anthranilic acids using inexpensive potassium iodide (KI) and iodine (I2) as halogen donors under transition-metal-free and base-free conditions. This method is operationally scalable and exhibits high functional-group tolerance .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of organocatalytic or metal-catalyzed reactions. These methods ensure high yields and purity, making the compound suitable for large-scale production .

Análisis De Reacciones Químicas

Sonogashira–Hagihara Cross-Coupling

2-Iodo-N-phenylaniline undergoes Pd/Cu-catalyzed coupling with terminal alkynes to form diarylacetylene derivatives. A representative reaction (97% yield) uses:

-

Catalyst system : Pd(PPh₃)₂Cl₂ (3 mol%) + CuI (17 mol%)

-

Base : Triethylamine

| Reactant | Product | Yield | Reference |

|---|---|---|---|

| 1-Bromo-2-ethynylbenzene | 2-[(2-Bromophenyl)ethynyl]-N-phenylaniline | 97% |

This methodology enables precise C–C bond formation for constructing π-conjugated systems in materials science .

Copper-Catalyzed C–N Coupling

The compound participates in Ullmann-type reactions to form diarylamines. Key findings from comparative studies :

| Base | Temp (°C) | Reaction Time | Yield (2-MeC₆H₄I vs 4-MeC₆H₄I) |

|---|---|---|---|

| tBuOK | 120 | 6 h | 52% (2-Me) vs 80% (4-Me) |

| tBuONa | 120 | 6 h | 12% (2-Me) vs 46% (4-Me) |

-

Catalyst : CuI/phenanthroline (1:3 molar ratio)

-

Mechanism : Dominant radical pathway for 2-iodo derivatives vs 2e oxidative addition for para-substituted analogs .

Cyclization to Phosphole Derivatives

A multi-step synthesis route converts this compound into ladder-type phospholes :

-

Initial coupling : Sonogashira reaction (as above)

-

Cyclization : CuI/TMEDA-mediated ring closure

-

Phosphorylation : Reaction with PhPCl₂ followed by H₂O₂ oxidation

Key intermediate :

text5,11-Diphenyl-5H-phosphindolo[3,2-b]carbazole 11-oxide

Halogen Exchange Reactions

While not directly demonstrated for this compound, analogous systems show isotopic exchange potential:

-

Radiolabeling : Cu⁺-assisted ¹²³I/¹²⁵I exchange in 2-iodophenylalanine derivatives (74% yield)

-

Substrate activation : KI/O₂ system promotes iodine transfer in decarboxylative reactions

Comparative Reactivity Table

| Reaction Type | Key Reagent | Product Class | Yield Range | Application |

|---|---|---|---|---|

| Sonogashira coupling | Terminal alkynes | Diarylacetylenes | 85–97% | Organic electronics |

| Ullmann coupling | Aryl amines | Triarylamines | 12–80% | Catalysis studies |

| Phosphole synthesis | PhPCl₂/BuLi | Phosphindolocarbazoles | 65% | Luminescent materials |

| Radical bromination | N-Bromosuccinimide (NBS) | Brominated intermediates | 89% | Functionalization |

Mechanistic Insights

-

Steric effects : Ortho-iodine substitution slows Ullmann couplings due to hindered oxidative addition

-

Electronic effects : Iodine's +M direction enhances reactivity at para positions in radical pathways

-

Solvent dependency : Acetonitrile enables high-temperature (180°C) reactions in pressurized O₂ systems

Aplicaciones Científicas De Investigación

Radiopharmaceutical Applications

2-Iodo-N-phenylaniline is primarily utilized in the development of radiopharmaceuticals for tumor imaging and diagnosis. Its derivatives, particularly radioiodinated forms, have shown promise in targeting cancer cells.

Tumor Imaging

Research has demonstrated the effectiveness of this compound derivatives in oncological imaging. For instance, studies involving 123I-2-iodo-d-phenylalanine have indicated its potential as a tumor diagnostic agent. In one study using R1M athymic mouse models, this compound exhibited a tumor retention rate of 4%, with a significant increase in tumor contrast (up to 350%) observed at 19 hours post-injection . This suggests that this compound can effectively differentiate between cancerous tissues and normal tissues.

Synthesis and Characterization

The synthesis of this compound has been optimized for clinical applications. Various methods have been explored to enhance yield and purity, including copper-assisted nucleophilic exchange techniques . The characterization of synthesized compounds typically involves high-performance liquid chromatography (HPLC) and mass spectrometry to ensure quality control.

Table 1: Synthesis Methods for this compound Derivatives

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Copper-assisted nucleophilic exchange | Utilizes Cu(I) to facilitate iodination | High |

| Halodestannylation | Mild conditions leading to higher yields | Moderate |

| No-carrier-added synthesis | Direct iodination without carrier substances | High |

Case Studies

Several case studies highlight the clinical relevance of this compound derivatives in cancer diagnostics:

In Vivo Studies

In vivo evaluations have shown that 123I-2-iodo-d-phenylalanine can be used effectively for imaging tumors in animal models. The biodistribution studies indicated that after administration, the compound localized preferentially in tumor tissues compared to surrounding healthy tissues .

Clinical Relevance

A notable study involved the use of 125I-2-iodo-l-phenylalanine in assessing inflammation alongside tumor detection. The results indicated that while both tracers showed uptake in inflamed tissues, the specificity for tumors was significantly higher with 123I-labeled compounds .

Mecanismo De Acción

The mechanism of action of 2-Iodo-N-phenylaniline involves its ability to participate in various coupling reactions, primarily through the formation of carbon-carbon bonds. The compound’s iodine atom plays a crucial role in these reactions, acting as a leaving group and facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and application, such as the interaction with palladium catalysts in Suzuki coupling reactions .

Comparación Con Compuestos Similares

2-Iodoaniline: Shares similar reactivity but lacks the phenyl group attached to the nitrogen atom.

N-Phenylaniline: Similar structure but without the iodine atom, affecting its reactivity and applications.

4-Iodo-N-phenylaniline: Another variant with the iodine atom in a different position, leading to different reactivity and applications.

Uniqueness: 2-Iodo-N-phenylaniline’s unique combination of an iodine atom and a phenyl group attached to the nitrogen atom makes it particularly versatile in coupling reactions. This structure allows it to participate in a wide range of chemical transformations, making it valuable in both research and industrial applications .

Actividad Biológica

2-Iodo-N-phenylaniline is a halogenated derivative of aniline that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological systems, its potential applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound features an iodine atom attached to the phenyl group of an aniline structure. This substitution enhances its reactivity and biological activity. The molecular formula is CHI, and the presence of the iodine atom allows for unique interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Amino Acid Transport : The compound has been shown to interact with amino acid transport systems, particularly LAT1 (L-type amino acid transporter 1). Studies reveal that the iodo substitution increases the affinity of phenylalanine analogs for LAT1, suggesting enhanced cellular uptake which can be beneficial in targeting tumor cells .

- Tumor Imaging : In vivo studies have demonstrated that derivatives of this compound can serve as effective tumor tracers in imaging studies. For instance, experiments using 123I-labeled 2-iodo-L-phenylalanine in athymic mouse models showed promising results for tumor localization due to fast blood clearance and selective uptake by tumors compared to surrounding tissues .

Case Study 1: Tumor Tracing in Rhabdomyosarcoma Models

A study evaluated the biodistribution of 123I-2-iodo-L-phenylalanine in an R1M rhabdomyosarcoma mouse model. The results indicated a high uptake in tumor tissues with a favorable inflammation-to-background ratio, making it a potential candidate for SPECT imaging in oncology .

Case Study 2: Comparative Uptake in Tumor Types

Another investigation compared the uptake of 125I-labeled 2-iodo-D-phenylalanine across various tumor types, including lung and pancreatic cancers. The findings revealed that both L and D isomers were taken up by the same amino acid transporter system at comparable rates, indicating their potential utility in cancer diagnostics .

Applications

The unique properties of this compound make it suitable for several applications:

- Drug Development : It serves as a crucial building block in synthesizing peptide-based drugs targeting specific receptors, particularly in oncology and neurology .

- Biochemical Research : The compound is utilized to investigate protein interactions and enzyme activities, providing insights into metabolic pathways and disease mechanisms .

- Radiochemistry : Its iodine component allows for incorporation into radiolabeled compounds used in imaging techniques such as PET scans, aiding in cancer diagnosis .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Chemical Formula | CHI |

| Transport Interaction | Enhances affinity for LAT1 transporter; significant implications for cancer cell targeting |

| Imaging Studies | Effective as a tumor tracer; demonstrated high uptake in various cancer models |

| Applications | Drug development, biochemical research, radiochemistry |

Propiedades

IUPAC Name |

2-iodo-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10IN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYJOUVEECWZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60487792 | |

| Record name | Benzenamine, 2-iodo-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60487792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61613-21-6 | |

| Record name | 2-Iodo-N-phenylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61613-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-iodo-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60487792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.